6-Pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one
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Overview
Description
1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one is a heterocyclic compound that features a benzimidazole core with a pyrrole substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one typically involves the reaction of 2-mercapto-5-aminobenzimidazole with 2,5-dimethoxytetrahydrofuran in the presence of acetic acid and anhydrous sodium acetate. The reaction is carried out at 50°C for 4 hours, followed by neutralization with a sodium hydroxide aqueous solution. The product is then crystallized using ethyl acetate and n-hexane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-grade equipment to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to alterations in cellular processes. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cell division pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole
- 1-methylindol derivatives
- 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing compounds
Uniqueness
1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique combination of reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H9N3O |
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Molecular Weight |
199.21 g/mol |
IUPAC Name |
6-pyrrol-1-yl-1,6-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C11H9N3O/c15-11-12-9-4-3-8(7-10(9)13-11)14-5-1-2-6-14/h1-8H,(H,13,15) |
InChI Key |
SRRIZCYXHILNFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2C=CC3=NC(=O)NC3=C2 |
Origin of Product |
United States |
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